molecular formula C18H24N4O5S2 B2834323 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1206985-50-3

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B2834323
CAS No.: 1206985-50-3
M. Wt: 440.53
InChI Key: AIPGAALZDPCPGH-UHFFFAOYSA-N
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-sulfamoylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O5S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, formed through coordination with octahedral Co(II) ions and Cu(II) ions, exhibit significant antioxidant activity. The study highlights the impact of hydrogen bonding on self-assembly processes in these complexes, demonstrating their potential in the development of antioxidant agents (Chkirate et al., 2019).

Antipsychotic Potential

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and found to possess an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors, which is unlike clinically available antipsychotic agents. This suggests potential for the development of new antipsychotic drugs with novel mechanisms of action (Wise et al., 1987).

Biological Activity of Pyrazole Derivatives

The synthesis and characterization of compounds containing the pyrazole ring, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, have been conducted. These studies often focus on the crystal structure and biological activities, including herbicidal and fungicidal activities, of such compounds. This highlights the diverse potential of pyrazole derivatives in agricultural and pharmaceutical applications (Hu Jingqian et al., 2016).

Carbonic Anhydrase Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes. These studies contribute to the understanding of how structural modifications in sulfonamide-based compounds can influence their biological activities, potentially leading to the development of new therapeutic agents (Kucukoglu et al., 2016).

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-12-17(13(2)22(21-12)15-7-8-28(24,25)11-15)9-18(23)20-10-14-3-5-16(6-4-14)29(19,26)27/h3-6,15H,7-11H2,1-2H3,(H,20,23)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPGAALZDPCPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.